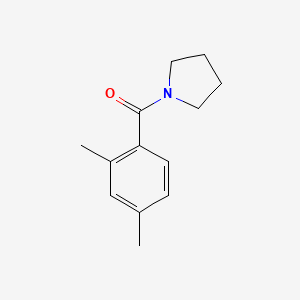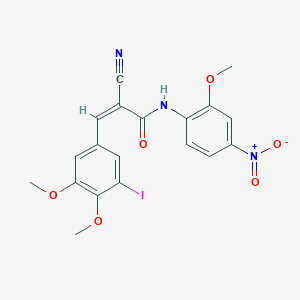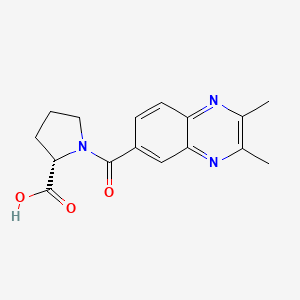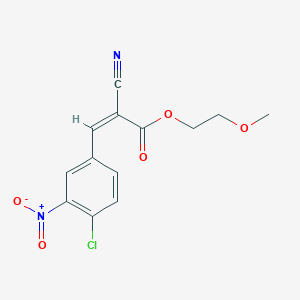![molecular formula C18H21N3O5S B7644987 N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)
N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. MNPA belongs to a class of compounds known as sulfonyl-containing drugs, which have been shown to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune function. This compound has also been shown to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
実験室実験の利点と制限
N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied. This compound is also relatively expensive compared to other compounds that exhibit similar biological activities.
将来の方向性
There are several future directions for research on N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline. One area of research could focus on the development of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the development of this compound as an anti-cancer agent for the treatment of various types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify other potential therapeutic targets for this compound.
合成法
The synthesis of N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 2-nitrobenzenesulfonyl chloride to form N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonyl chloride to yield this compound. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline has been the subject of scientific research due to its potential use as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the growth of human colon cancer cells and to induce apoptosis in human leukemia cells.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-6-4-14(5-7-15)13-19-17-9-8-16(12-18(17)21(22)23)27(24,25)20-10-2-3-11-20/h4-9,12,19H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRAVDPLCONQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)


![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)

![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)

![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)